2-Allylcyclobutanone
Overview
Description
2-Allylcyclobutanone is an organic compound with the molecular formula C7H10O It is a member of the cyclobutanone family, characterized by a four-membered cyclobutane ring with an allyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylcyclobutanone can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of an alkene with a carbonyl compound under ultraviolet light or in the presence of a catalyst. The reaction conditions typically include:
Reactants: An alkene (such as allyl chloride) and a carbonyl compound (such as cyclobutanone).
Catalysts: Lewis acids like titanium tetrachloride or triflic imide.
Conditions: The reaction is often carried out at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of photochemical reactors can also enhance the efficiency of the [2+2] cycloaddition process.
Chemical Reactions Analysis
Types of Reactions: 2-Allylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to cyclobutanol derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted cyclobutanones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Substituted cyclobutanones with various functional groups.
Scientific Research Applications
2-Allylcyclobutanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Allylcyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
2-Allylcyclobutanone can be compared with other cyclobutanone derivatives, such as:
2-Methylcyclobutanone: Similar in structure but with a methyl group instead of an allyl group.
2-Phenylcyclobutanone: Contains a phenyl group, leading to different chemical properties and reactivity.
2-Ethylcyclobutanone: Features an ethyl group, affecting its physical and chemical characteristics.
Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
2-prop-2-enylcyclobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2,6H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILTGWABOFHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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